N-(3-Oxobutanoyl)-L-homoserine lactone

描述

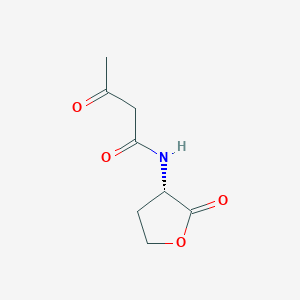

Structure

3D Structure

属性

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHPLICEAUNEFV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(3-Oxobutanoyl)-L-homoserine lactone" discovery and history

An In-depth Technical Guide on N-(3-Oxobutanoyl)-L-homoserine lactone: Discovery, History, and Core Methodologies

Introduction to this compound

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are crucial for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[4][5][6][7] AHLs are primarily utilized by Gram-negative bacteria to regulate a wide array of physiological activities, including biofilm formation, virulence factor production, and bioluminescence.[4][6][8][9] The this compound molecule consists of a homoserine lactone ring attached to a 3-oxobutanoyl side chain via an amide linkage. This specific structure is critical for its recognition by and binding to its cognate receptor proteins, thereby initiating a signaling cascade.

Chemical Properties and Structure

The chemical formula for this compound is C8H11NO4, with a molecular weight of approximately 185.18 g/mol .[10][11] Its structure has been determined through various analytical methods, including crystal structure analysis.[11][12][13] The molecule is characterized by a five-membered lactone ring and a β-keto amide functional group.[12][13] These features are significant for its biological activity and influence its interaction with protein receptors.[11][12]

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of research into quorum sensing.

The Dawn of Quorum Sensing: Vibrio fischeri and Bioluminescence

The concept of quorum sensing first emerged from studies of the marine bacterium Vibrio fischeri, a symbiont that provides light to its marine eukaryotic hosts.[14] Researchers observed that these bacteria only produce light (bioluminescence) when they reach a high population density.[14][15] This density-dependent regulation of gene expression suggested the existence of a signaling molecule that accumulates in the environment.[14] This molecule was termed an "autoinducer." In V. fischeri, the genes responsible for light production are located in the lux operon, and their transcription is tightly controlled by this autoinduction system.[14][16]

Identification of the First Autoinducer

The first AHL to be identified was N-(3-oxohexanoyl)-homoserine lactone, isolated from Vibrio fischeri.[4] This discovery was a landmark achievement, providing the first chemical evidence for a bacterial cell-to-cell communication system. Subsequent research revealed that V. fischeri actually produces multiple AHLs, including N-octanoyl-L-homoserine lactone and N-hexanoyl-L-homoserine lactone, indicating a more complex signaling network than initially thought.[17][18]

Elucidation of the Broader N-Acyl Homoserine Lactone (AHL) Family

Following the initial discoveries in V. fischeri, homologous signaling systems were found in a wide range of other Gram-negative bacteria, including important human pathogens like Pseudomonas aeruginosa.[8][14] This led to the recognition of a large family of AHL molecules, all sharing the conserved homoserine lactone ring but varying in the length and modification of the N-acyl side chain.[5] this compound is one such member of this diverse family, playing a role in the intricate communication networks of various bacterial species.

Biosynthesis and Signaling Pathway

The biological activity of this compound is dependent on its synthesis by the bacterium and its subsequent interaction with a specific receptor to control gene expression.

Biosynthesis of this compound

AHLs are synthesized by enzymes belonging to the LuxI family of synthases.[15][19] These enzymes catalyze the ligation of a specific acyl group from an acyl-acyl carrier protein (acyl-ACP) or, in some cases, acyl-coenzyme A (acyl-CoA), with S-adenosylmethionine (SAM), which provides the homoserine lactone moiety.[19][20] The specificity of the LuxI homolog determines the structure of the acyl side chain of the AHL produced.

The LuxI/LuxR Signaling Cascade

The canonical AHL quorum-sensing system is the LuxI/LuxR circuit, first described in Vibrio fischeri.[14][16] At low cell density, the basal level of AHL synthesized by LuxI diffuses out of the cell. As the bacterial population grows, the extracellular concentration of AHL increases.[8] Once a threshold concentration is reached, AHL diffuses back into the cells and binds to its cognate cytoplasmic receptor, a protein of the LuxR family.[14][15] This AHL-LuxR complex then typically dimerizes and functions as a transcriptional regulator, binding to specific DNA sequences (termed lux boxes) in the promoter regions of target genes to either activate or repress their transcription.[14] This leads to a coordinated change in the behavior of the entire bacterial population.

Key Experimental Protocols

A variety of methods have been developed for the detection, identification, and quantification of AHLs. These range from chromatographic techniques to highly sensitive biological assays.[21][22]

Detection and Quantification of AHLs

This method combines the separation of molecules by TLC with a sensitive biological detection system.[23] It is a powerful tool for identifying the presence of AHLs in bacterial extracts and for preliminary characterization.

Protocol:

-

Extraction: Culture supernatants from the bacterial strain of interest are extracted with an organic solvent, typically ethyl acetate, to isolate the AHLs.

-

Chromatography: The extract is spotted onto a C18 reversed-phase TLC plate and developed with a methanol/water solvent system (e.g., 60:40 v/v).[23] Synthetic AHL standards are run in parallel for comparison.

-

Bioassay: After development, the TLC plate is dried and overlaid with a thin layer of agar (B569324) containing a specific AHL biosensor strain. A common biosensor is Agrobacterium tumefaciens NTL4, which carries a traG-lacZ fusion and produces β-galactosidase in response to AHLs.[23][24] A chromogenic substrate for β-galactosidase (e.g., X-Gal) is included in the agar.

-

Visualization: The plate is incubated until colored spots appear where AHLs have migrated. The position (Rf value) of the spots from the sample is compared to the standards to tentatively identify the AHLs present.[23]

HPLC, often coupled with mass spectrometry (HPLC-MS), provides a highly sensitive and quantitative method for AHL analysis.[21][25]

Protocol:

-

Sample Preparation: AHLs are extracted from bacterial culture supernatants as described for TLC.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient of an organic solvent (e.g., acetonitrile) in water is typically used to elute the AHLs.

-

Detection and Quantification:

-

UV Detection: Detection can be performed using a UV detector, although this lacks high specificity.[21]

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for the unambiguous identification and precise quantification of AHLs based on their mass-to-charge ratio (m/z) and fragmentation patterns.[25][26] Precursor ion scanning for the characteristic m/z 102 fragment of the homoserine lactone ring is a common MS technique used for specific AHL detection.[26]

-

Whole-cell biosensors are bacteria that have been genetically engineered to produce a measurable signal, such as light or color, in the presence of AHLs.[22][24][27] These assays are extremely sensitive and can be adapted for high-throughput screening.

Protocol (Liquid Co-culture Assay):

-

Strain Preparation: Grow overnight cultures of the AHL-producing strain to be tested and the biosensor strain (e.g., A. tumefaciens A136 carrying plasmids for the AHL receptor and a luxCDABE-based reporter).[27]

-

Co-culture: In a 96-well plate, mix the test strain and the reporter strain in fresh growth medium.

-

Incubation and Measurement: Incubate the plate with shaking at an appropriate temperature. Measure the reporter signal (e.g., luminescence) and cell density (OD600) at regular intervals.

-

Data Analysis: The reporter signal is typically normalized to the cell density to account for differences in growth. The resulting activity can be compared to a standard curve generated with known concentrations of synthetic AHL to quantify the amount produced by the test strain.[28]

Quantitative Data Summary

This section summarizes key quantitative data related to this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C8H11NO4 | [10][11] |

| Molecular Weight | 185.18 g/mol | [10][11] |

| Synonyms | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | [10] |

| Appearance | White solid | [1][3] |

| Solubility | Soluble in chloroform | [1][3] |

Detection Limits of Various Assays

The sensitivity of AHL detection methods varies significantly. Biosensors are generally the most sensitive.

| Assay Method | Typical Detection Limit | Reference |

| TLC with A. tumefaciens biosensor | Picomole to nanomole range | [23] |

| Cell-free biosensor (X-Gal) | ~100 nM to 300 nM | [22] |

| Cell-free biosensor (Luminescent) | ~10 nM to 30 nM (10-fold more sensitive) | [22] |

| HPLC-MS | Picogram (pg) level | [25] |

Conclusion and Future Directions

This compound, as a key member of the AHL family, has been instrumental in advancing our understanding of bacterial communication. The discovery of this and other AHLs has revealed that bacteria are not solitary organisms but exist as coordinated, multicellular-like communities. The elucidation of the LuxI/LuxR signaling paradigm has provided a foundational model for intercellular communication that extends across a vast range of bacterial species.

For researchers and drug development professionals, the pathways involving these molecules represent attractive targets for novel antimicrobial strategies. Instead of killing bacteria, which can lead to resistance, "quorum quenching" strategies aim to disrupt bacterial communication, thereby attenuating virulence and biofilm formation.[4] Future research will likely focus on discovering more potent and specific inhibitors of AHL synthesis and reception, exploring the complex interplay of multiple quorum-sensing systems within a single organism, and understanding the role of these molecules in inter-kingdom communication, for example, between bacteria and their eukaryotic hosts.[29] The continued development of sensitive analytical techniques will be crucial for detecting novel AHLs and for studying their dynamics in complex environments such as the human microbiome.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. This compound [cogershop.com]

- 3. This compound - CAS-Number 148433-27-6 - Order from Chemodex [chemodex.com]

- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 5. Quorum sensing - Wikipedia [en.wikipedia.org]

- 6. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 10. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. raineslab.com [raineslab.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal structure of N-(3-oxobutanoyl)-l-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jvsmedicscorner.com [jvsmedicscorner.com]

- 17. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing [frontiersin.org]

- 26. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 27. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

A Technical Guide to the Function of N-(3-Oxobutanoyl)-L-homoserine lactone in Quorum Sensing

Executive Summary: Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression. A primary class of signaling molecules utilized by Gram-negative bacteria for this purpose is N-acyl-L-homoserine lactones (AHLs). This technical guide provides an in-depth examination of the function of a specific AHL, N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL), within the broader context of quorum sensing. The document details the core signaling pathways, biological roles in virulence and biofilm formation, quantitative activity data, and key experimental protocols relevant to its study. This guide is intended for researchers, scientists, and drug development professionals working to understand and manipulate bacterial communication for therapeutic or biotechnological purposes.

Introduction to Quorum Sensing and N-Acyl Homoserine Lactones

Quorum sensing allows bacteria to orchestrate group behaviors such as virulence factor production, biofilm formation, and bioluminescence, which are often ineffective when undertaken by individual cells but powerful when synchronized across a population[1][2]. The mechanism relies on the production, release, and detection of small signaling molecules called autoinducers[3].

N-acyl-L-homoserine lactones (AHLs) represent a major family of autoinducers in Gram-negative bacteria[3][4]. The basic structure of an AHL consists of a conserved L-homoserine lactone ring linked via an amide bond to an acyl side chain[5]. The length of this acyl chain (typically 4 to 18 carbons) and modifications at the C3 position (e.g., a hydroxyl or oxo group) confer specificity to the signal[5][6]. This compound is a short-chain AHL with a four-carbon acyl tail and a ketone group at the third carbon (3-oxo-C4-HSL).

The foundational model for AHL-mediated quorum sensing is the LuxI/LuxR system in the marine bacterium Vibrio fischeri. In this system, the LuxI synthase produces an AHL (N-3-oxo-hexanoyl-homoserine lactone), which, at a critical concentration, binds to the LuxR transcriptional regulator, activating the expression of genes for bioluminescence[3][7][8]. This LuxI/LuxR paradigm is conserved across numerous bacterial species, where homologous proteins regulate diverse physiological processes.

The Core Signaling Pathway of 3-oxo-AHLs

The function of this compound and other 3-oxo-AHLs is governed by a canonical signaling cascade. This pathway ensures that target genes are expressed only when the bacterial population reaches a sufficient density to mount an effective, coordinated action.

Biosynthesis and Diffusion A LuxI-family synthase protein catalyzes the synthesis of the AHL molecule from two substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated acyl carrier protein (ACP) that provides the specific acyl side chain. As the bacterial population grows, the intracellular concentration of the AHL increases. Being small, relatively lipophilic molecules, short-chain AHLs like 3-oxo-C4-HSL can typically diffuse freely across the bacterial cell membrane into the extracellular environment[9][10].

Signal Accumulation and Receptor Binding As the population density increases, the extracellular concentration of the AHL rises. When a threshold concentration is reached, the signaling molecule diffuses back into the bacterial cells and binds to its cognate cytoplasmic receptor, a protein from the LuxR family of transcriptional regulators.

Transcriptional Activation The binding of the AHL to the LuxR-type receptor induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes. The LuxR-AHL complex then acts as a transcriptional activator, recruiting RNA polymerase and initiating the expression of quorum sensing-regulated genes. In many systems, this includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.

Biological Functions in Target Systems

While data specifically for 3-oxo-C4-HSL is limited, its function can be inferred from the well-documented activities of its close structural analog, N-butanoyl-L-homoserine lactone (C4-HSL), in opportunistic pathogens like Pseudomonas aeruginosa. In P. aeruginosa, quorum sensing is controlled by a hierarchical network that includes the Las and Rhl systems[9]. The Las system, responding to a long-chain AHL (3-oxo-C12-HSL), regulates the Rhl system, which uses C4-HSL[11].

-

Virulence Factor Regulation: The Rhl system (and by extension, its C4-HSL signal) is a key regulator of numerous virulence factors. These include the production of rhamnolipids (biosurfactants involved in motility and biofilm structure), pyocyanin (B1662382) (a toxin that causes oxidative stress), and elastase, which degrades host tissues[9].

-

Biofilm Formation: C4-HSL plays a significant role in the development and maturation of biofilms[12]. A mutant strain deficient in C4-HSL production showed a 70% reduction in biofilm formation, a phenotype that could be restored by the addition of exogenous C4-HSL[12].

-

Host-Pathogen Interactions: Beyond regulating bacterial gene expression, AHLs can directly interact with and modulate host immune responses. For example, the structurally similar 3-oxo-C12-HSL has been shown to induce inflammation, cause apoptosis in macrophages and neutrophils, and influence the differentiation of host cells[13][14][15].

Quantitative Analysis of AHL Activity

For drug development and molecular research, understanding the quantitative aspects of AHL-receptor interactions and their effective concentrations is critical. The following tables summarize key quantitative data for representative AHL molecules.

Table 1: Receptor Binding and Activation Data

| Signal Molecule | Receptor Protein | Bacterial System | Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| N-butanoyl-L-homoserine lactone (BHL/C4-HSL) | RhlR | P. aeruginosa | EC50 | 1.1 µM | [9] |

| Isovaleryl HL | RhlR | P. aeruginosa | EC50 | 0.2 µM | [9] |

| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | CarR | Erwinia carotovora | Kd | 1.8 µM | [16] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | LasR | P. aeruginosa | EC50 | ~10-30 nM | [17] |

| N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL) | TraR | Agrobacterium tumefaciens | Kd | ~20-50 nM | [18] |

EC50 (Half maximal effective concentration): The concentration of ligand that provokes a response halfway between the baseline and maximum response. Kd (Dissociation constant): A measure of the binding affinity between the ligand and its receptor.

Table 2: Physiologically Relevant Concentrations of AHLs

| Signal Molecule | Environment | Concentration | Reference(s) |

|---|---|---|---|

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | P. aeruginosa biofilm | 632 ± 381 µM | [19] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | P. aeruginosa planktonic culture effluent | 14 ± 3 nM | [19] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | In vivo (mouse skin), effective dose for inflammation | 1 µM | [13] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | In vitro, effective dose for fibroblast differentiation | 1 - 100 µM |[14] |

Key Experimental Protocols

Studying the function of 3-oxo-C4-HSL involves detecting its presence, quantifying its concentration, and measuring its effect on gene expression and bacterial phenotype.

Protocol 5.1: Detection of AHLs using a Biosensor Strain

This method utilizes a genetically engineered bacterium that produces a detectable signal (e.g., color, light) in the presence of specific AHLs. The Agrobacterium tumefaciens KYC55 biosensor is a broad-range AHL detector that is often used.

-

Principle: The biosensor strain contains a plasmid with an AHL-responsive promoter (traG) fused to a reporter gene (lacZ). When the biosensor is exposed to an AHL, the promoter is activated, leading to the expression of β-galactosidase. In the presence of the substrate X-Gal, this enzyme produces a blue pigment.

-

Materials:

-

Bacterial strain or supernatant to be tested.

-

A. tumefaciens KYC55 biosensor strain.

-

Luria-Bertani (LB) agar (B569324) plates.

-

Soft top agar (e.g., 0.7% agar).

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution.

-

Appropriate antibiotics for plasmid maintenance (e.g., spectinomycin)[20].

-

-

Methodology:

-

Prepare Biosensor Overlay: Grow an overnight culture of A. tumefaciens KYC55. Melt soft top agar and cool to ~50°C. Add X-Gal and the KYC55 culture to the molten agar.

-

Pour Plates: Pour the mixture onto standard LB agar plates to create a thin overlay. Allow to solidify.

-

Apply Sample: Spot a small volume (5-10 µL) of the test bacterial culture supernatant or a pure AHL standard onto the surface of the biosensor plate.

-

Incubate: Incubate the plates at the appropriate temperature (e.g., 28-30°C for A. tumefaciens) for 24-48 hours.

-

Observe Results: A blue halo around the spot indicates the presence of AHLs. The intensity and diameter of the halo can provide a semi-quantitative measure of AHL concentration.

-

Protocol 5.2: Quantification of AHLs by LC-MS/MS

For precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

-

Principle: Bacterial culture supernatants are extracted to isolate AHLs. The extract is then separated by high-performance liquid chromatography (HPLC), and the eluting compounds are ionized and detected by a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of the parent ion of 3-oxo-C4-HSL and its characteristic fragment ions, allowing for highly specific and sensitive quantification against a standard curve.

-

Methodology:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

-

Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent (e.g., acidified ethyl acetate). Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent (e.g., methanol).

-

LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the AHLs using a gradient of acetonitrile (B52724) and water.

-

MS/MS Detection: Analyze the column eluate using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define the specific precursor ion and product ion transitions for 3-oxo-C4-HSL.

-

Quantification: Generate a standard curve using known concentrations of synthetic 3-oxo-C4-HSL. Calculate the concentration in the sample by comparing its peak area to the standard curve[19][21].

-

Protocol 5.3: Measuring AHL-Mediated Gene Expression

This protocol measures the change in transcription of a target gene in response to 3-oxo-C4-HSL using a β-galactosidase reporter assay.

-

Principle: A bacterial strain (e.g., an E. coli host or a specific mutant of the bacterium of interest) is transformed with a plasmid carrying the promoter of a QS-regulated gene fused to the lacZ gene. When the strain is exposed to the activating AHL, the promoter drives the expression of β-galactosidase, which can be quantified colorimetrically.

-

Methodology:

-

Prepare Cultures: Grow overnight cultures of the reporter strain.

-

Induction: Dilute the cultures into fresh media and grow to early- or mid-log phase. Add varying concentrations of synthetic 3-oxo-C4-HSL (and a solvent control) to the cultures.

-

Incubate: Continue to incubate the cultures for a set period to allow for gene expression.

-

Cell Lysis: Measure the optical density (OD) of the cultures. Take an aliquot of cells, pellet them, and lyse them using a detergent (e.g., SDS and chloroform).

-

Enzymatic Assay: Add the substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate. The β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

-

Measure and Calculate: Stop the reaction with sodium carbonate and measure the absorbance at 420 nm. Calculate the β-galactosidase activity in Miller Units, which normalizes the activity to the cell density and reaction time[22].

-

Implications for Drug Development

The central role of quorum sensing in controlling bacterial virulence and biofilm formation makes it an attractive target for novel antimicrobial strategies[23]. By disrupting this communication pathway—a process known as quorum quenching—it may be possible to attenuate pathogenicity without exerting selective pressure for antibiotic resistance. This compound and its associated signaling pathway present several targets for therapeutic intervention:

-

Inhibition of AHL Synthases: Developing compounds that block the LuxI-type enzymes would prevent the production of the autoinducer signal.

-

Receptor Antagonism: Designing small molecules that are structurally similar to 3-oxo-C4-HSL but act as competitive inhibitors, binding to the LuxR-type receptor without activating it, can block the downstream signaling cascade[23].

-

Enzymatic Degradation: The use of enzymes, such as lactonases or acylases, that specifically degrade AHLs can effectively disrupt the signaling network[24].

References

- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]

- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jvsmedicscorner.com [jvsmedicscorner.com]

- 8. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 9. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Quorum Sensing Signals Self-Assemble in Aqueous Media to Form Micelles and Vesicles: An Integrated Experimental and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 12. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 16. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 18. journals.asm.org [journals.asm.org]

- 19. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 24. mdpi.com [mdpi.com]

The Central Role of N-(3-Oxobutanoyl)-L-homoserine lactone in Bacterial Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This technical guide provides a comprehensive overview of 3-oxo-C4-HSL, from its fundamental chemical properties to its complex role in regulating gene expression and orchestrating collective bacterial behaviors. We delve into the specific signaling pathways it governs, present quantitative data on its activity, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug development, and biotechnology who are focused on understanding and manipulating bacterial communication.

Introduction

Bacteria utilize a sophisticated system of cell-to-cell communication, termed quorum sensing, to monitor their population density and coordinate gene expression in a collective manner. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. This compound, also known as 3-oxo-C4-HSL, is a short-chain AHL that plays a critical role in regulating a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1][2][3] Understanding the mechanisms of 3-oxo-C4-HSL-mediated communication is paramount for the development of novel antimicrobial strategies that disrupt bacterial pathogenesis.

Chemical Properties of this compound

3-oxo-C4-HSL is a small, diffusible molecule with a conserved homoserine lactone ring acylated with a 3-oxobutanoyl side chain.[4] Its chemical structure and properties are fundamental to its function as a signaling molecule, allowing it to traverse bacterial membranes and interact with its cognate receptor.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁NO₄ | [5] |

| Molecular Weight | 185.18 g/mol | [5] |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | [5] |

| CAS Number | 148433-27-6 |

The RhlI/RhlR Quorum Sensing Circuit

In the well-studied opportunistic pathogen Pseudomonas aeruginosa, 3-oxo-C4-HSL is the cognate autoinducer for the RhlI/RhlR quorum sensing system.[6] This system is a key regulator of virulence and biofilm formation.[7]

-

Synthesis: The LuxI-type synthase, RhlI, is responsible for the synthesis of 3-oxo-C4-HSL from S-adenosyl-L-methionine (SAM) and a fatty acid precursor.[6]

-

Detection and Regulation: At a critical threshold concentration, 3-oxo-C4-HSL binds to the cytoplasmic LuxR-type transcriptional regulator, RhlR. This binding event induces a conformational change in RhlR, promoting its dimerization and subsequent binding to specific DNA sequences known as rhl boxes located in the promoter regions of target genes. This interaction typically leads to the activation of gene expression.[6]

Signaling Pathway Diagram

Caption: The RhlI/RhlR quorum sensing circuit in Pseudomonas aeruginosa.

Quantitative Data

The following tables summarize key quantitative data related to the activity of 3-oxo-C4-HSL and its analogs.

Table 3.1: Biofilm Formation

| Bacterial Strain | Mutant | Effect on Biofilm Formation | Restoration with Exogenous C4-HSL | Reference |

| Pseudomonas aeruginosa PAO1 | rhlI⁻ (deficient in C4-HSL) | ~70% reduction | Yes | [7] |

| Pseudomonas aeruginosa PAO-BI | Wild-type (reduced C4-HSL production) | ~40% reduction compared to high C4-HSL producer | Not applicable | [7] |

Table 3.2: Bioluminescence Reporter Assay Detection Limits

| Reporter Strain | Autoinducer | Detection Limit (approximate) |

| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) cell-free lysate with X-Gal | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 100 nM |

| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) cell-free lysate with Beta-Glo | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 10 nM |

Note: While this data is for a related AHL, it provides a general indication of the sensitivity of such assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 3-oxo-C4-HSL.

Bioluminescence Reporter Assay for AHL Detection

This protocol utilizes a reporter strain of E. coli containing a plasmid with a LuxR homolog and a promoter responsive to AHLs, driving the expression of a bioluminescent reporter gene.

Materials:

-

E. coli reporter strain (e.g., pSB401)

-

LB medium

-

Synthetic 3-oxo-C4-HSL standards

-

Bacterial culture supernatant to be tested

-

96-well microplate (opaque-walled for luminescence)

-

Luminometer

Protocol:

-

Prepare Overnight Culture: Inoculate the E. coli reporter strain into LB medium and grow overnight with shaking at 37°C.

-

Subculture: Dilute the overnight culture 1:100 in fresh LB medium and grow to an OD₆₀₀ of approximately 0.2.

-

Assay Setup: In a 96-well microplate, add 100 µL of the subcultured reporter strain to each well.

-

Add Samples: Add 10 µL of the bacterial supernatant or synthetic 3-oxo-C4-HSL standards (at various concentrations) to the wells. Include a negative control with sterile medium.

-

Incubation: Incubate the plate at 30°C for 3-6 hours with shaking.

-

Measurement: Measure the luminescence using a plate luminometer. The results are typically expressed in Relative Light Units (RLU).

Biofilm Quantification using Crystal Violet Staining

This method quantifies the total biofilm biomass.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

96-well polystyrene microplate

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Microplate reader

Protocol:

-

Culture Growth: Grow the bacterial strain overnight in the appropriate medium.

-

Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium. Add 200 µL of the diluted culture to each well of a 96-well plate.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

-

Measurement: Measure the absorbance at 590 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of genes regulated by 3-oxo-C4-HSL.

Materials:

-

Bacterial cells grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers for target and reference genes

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene and a reference (housekeeping) gene.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualization of Experimental Workflows

Bioluminescence Reporter Assay Workflow

Caption: Workflow for a bioluminescence reporter assay to detect AHLs.

Biofilm Quantification Workflow

Caption: Workflow for quantifying biofilm formation using Crystal Violet.

Conclusion and Future Directions

This compound is a pivotal signaling molecule that orchestrates a wide array of bacterial behaviors. The methodologies and data presented in this guide provide a solid foundation for researchers seeking to investigate its role in bacterial communication. Future research should focus on elucidating the full spectrum of genes regulated by 3-oxo-C4-HSL in diverse bacterial species and on the development of potent and specific inhibitors of the RhlI/RhlR system. Such endeavors will be crucial in the ongoing battle against bacterial infections and the growing threat of antibiotic resistance. The continued exploration of this fundamental aspect of bacterial life will undoubtedly open new avenues for therapeutic intervention and biotechnological innovation.

References

- 1. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The master quorum sensing regulators LuxR/HapR directly interact with the alpha subunit of RNA polymerase to drive transcription activation in Vibrio harveyi and Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Crystal structure of N-(3-oxobutanoyl)-l-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of N-(3-Oxobutanoyl)-L-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of N-acyl-homoserine lactones (AHLs), with a specific focus on the synthesis of four-carbon chain variants, including the requested N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL). While the enzymatic synthesis of 3-oxo-C4-HSL is not prominently documented in scientific literature, this guide will cover the well-characterized biosynthesis of its close analog, N-butanoyl-L-homoserine lactone (C4-HSL), primarily produced by the opportunistic pathogen Pseudomonas aeruginosa. The principles, enzymes, and methodologies described herein provide a foundational understanding for the study of short-chain AHL biosynthesis.

Core Biosynthesis Pathway of N-Acyl-Homoserine Lactones

The biosynthesis of N-acyl-homoserine lactones is a conserved process in many Gram-negative bacteria, catalyzed by a family of enzymes known as LuxI-type synthases. The synthesis reaction utilizes two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway, which provides the specific acyl side chain.

The reaction proceeds in two main steps:

-

Acylation of SAM: The acyl group from acyl-ACP is transferred to the amino group of SAM, forming an N-acyl-SAM intermediate.

-

Lactonization: An intramolecular cyclization occurs, where the N-acyl-SAM intermediate is converted to the final N-acyl-homoserine lactone, with the release of 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein (apo-ACP).

This fundamental pathway is depicted in the diagram below.

The Synthesis of Four-Carbon Acyl-Homoserine Lactones

The biosynthesis of four-carbon AHLs is best characterized in Pseudomonas aeruginosa, where the rhl quorum-sensing system is controlled by N-butanoyl-L-homoserine lactone (C4-HSL).

The RhlI Synthase

The key enzyme responsible for C4-HSL synthesis is RhlI, a LuxI-type synthase. RhlI specifically utilizes butanoyl-ACP (also referred to as butyryl-ACP) as the acyl donor. While the user's query is for this compound, current research indicates that the primary product of RhlI is C4-HSL, which lacks the 3-oxo functional group. There is limited evidence to suggest that RhlI or another specific synthase in well-studied bacteria produces 3-oxo-C4-HSL as a primary signaling molecule. It is possible that it is a minor byproduct of a promiscuous synthase or is produced by a less-characterized bacterial species.

The specific reaction for C4-HSL synthesis is as follows:

Precursor Molecules

-

S-adenosyl-L-methionine (SAM): A common metabolite involved in various cellular processes, including methylation and polyamine synthesis.

-

Butanoyl-Acyl Carrier Protein (Butanoyl-ACP): An intermediate in the fatty acid biosynthesis pathway. The four-carbon acyl chain is attached to the phosphopantetheine prosthetic group of the acyl carrier protein. For the synthesis of the hypothetical 3-oxo-C4-HSL, the precursor would be 3-oxobutanoyl-ACP .

Quantitative Data on C4-HSL Synthesis

Kinetic studies on purified RhlI from Pseudomonas aeruginosa have provided insights into its substrate specificity and catalytic efficiency. The following table summarizes key kinetic parameters for the synthesis of C4-HSL.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| RhlI | Butyryl-ACP (with AcpP) | 6 | 0.46 | [1] |

| RhlI | Butyryl-ACP (with Acp1) | 7 | 0.35 | [1] |

| RhlI | S-adenosylmethionine | Data not consistently reported | Data not consistently reported |

Note: Kinetic data for the synthesis of this compound is not available in the reviewed literature.

Experimental Protocols

The study of AHL biosynthesis involves several key experimental procedures, from the in vitro synthesis and purification of the components to the detection and quantification of the final products.

In Vitro Reconstitution of C4-HSL Biosynthesis

This protocol describes the setup for synthesizing C4-HSL in a cell-free system using purified components.

Workflow Diagram:

Methodology:

-

Protein Expression and Purification:

-

The rhlI gene is cloned into an expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG, and the cells are harvested.

-

RhlI is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Preparation of Substrates:

-

Butanoyl-ACP: The acyl carrier protein (e.g., AcpP) is expressed and purified. It is then acylated using a specific acyl-ACP synthetase or by chemical methods with butanoyl-CoA.

-

S-adenosylmethionine (SAM): Commercially available SAM is dissolved in an appropriate buffer.

-

-

In Vitro Reaction:

-

A reaction mixture is prepared containing purified RhlI, butanoyl-ACP, and SAM in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

-

Extraction and Detection of C4-HSL:

-

The reaction is stopped, and the AHLs are extracted from the aqueous phase using an organic solvent such as acidified ethyl acetate.

-

The organic extract is dried and resuspended in a small volume of solvent.

-

The presence of C4-HSL is confirmed and quantified using Thin-Layer Chromatography (TLC) with a suitable reporter strain (e.g., Chromobacterium violaceum CV026) or by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

-

Quantification of AHLs by HPLC-MS/MS

This method provides a highly sensitive and specific means of identifying and quantifying AHLs from biological samples.

Methodology:

-

Sample Preparation:

-

AHLs are extracted from bacterial culture supernatants or in vitro reaction mixtures using liquid-liquid extraction with acidified ethyl acetate.

-

The organic phase is collected, evaporated to dryness, and the residue is reconstituted in methanol (B129727) or acetonitrile (B52724).

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column.

-

A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the different AHLs based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) operating in positive electrospray ionization (ESI+) mode.

-

Detection is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For C4-HSL, the precursor ion [M+H]+ at m/z 172.1 is monitored, with a characteristic product ion at m/z 102.1. For 3-oxo-C4-HSL, the precursor ion [M+H]+ would be at m/z 186.1.

-

-

Quantification:

-

A standard curve is generated using synthetic standards of the target AHLs of known concentrations.

-

The concentration of the AHL in the sample is determined by comparing its peak area to the standard curve.

-

Conclusion and Future Directions

The biosynthesis of N-acyl-homoserine lactones is a fundamental process in bacterial quorum sensing. While the synthesis of N-butanoyl-L-homoserine lactone by the RhlI synthase is well-established, the specific enzymatic origin of this compound remains an area for further investigation. The methodologies and pathways described in this guide provide a robust framework for researchers and drug development professionals to study short-chain AHL biosynthesis. Future research may focus on identifying novel LuxI-type synthases from a broader range of bacterial species to determine if a dedicated enzyme for 3-oxo-C4-HSL synthesis exists. Such discoveries would be crucial for a complete understanding of the chemical language of bacteria and for the development of targeted anti-virulence therapies.

References

N-(3-Oxobutanoyl)-L-homoserine lactone: A Technical Guide to its Mechanism of Action in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL), a member of the N-acyl-homoserine lactone (AHL) family, is a small diffusible signaling molecule primarily utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that orchestrates collective behaviors. This technical guide provides an in-depth exploration of the molecular mechanisms through which OOHL regulates gene expression. It details the interaction of OOHL with its cognate intracellular receptors, the subsequent conformational changes that lead to DNA binding, and the resulting activation or repression of target genes. This guide also presents a compilation of quantitative data on related AHL molecules, outlines detailed protocols for key experimental assays used to study this signaling system, and provides visual representations of the core signaling pathway and experimental workflows.

The Core Mechanism: Quorum Sensing and Transcriptional Regulation

The canonical mechanism of action for this compound and other AHLs revolves around a positive feedback loop that links population density to gene expression. At low cell densities, the basal level of OOHL synthesized by a LuxI-family synthase is low and diffuses out of the cell. As the bacterial population grows, the extracellular concentration of OOHL increases. Once a threshold concentration is reached, OOHL diffuses back into the cells and binds to its cognate intracellular receptor, a protein belonging to the LuxR family of transcriptional regulators.

This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and increasing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The LuxR-OOHL complex then acts as a transcriptional activator, recruiting RNA polymerase to the promoter and initiating the transcription of downstream genes. Often, one of the first genes to be upregulated is the luxI homolog responsible for OOHL synthesis, creating a positive feedback loop that rapidly amplifies the quorum sensing signal and ensures a synchronized response across the population.[1][2]

The genes regulated by this system are diverse and often encode for factors that are most effective when produced by a large, coordinated group of bacteria. These include virulence factors, biofilm formation components, and enzymes for secondary metabolite production.[3]

Quantitative Data

While specific quantitative data for the binding affinity and gene expression changes induced solely by this compound are not extensively documented in readily available literature, data from closely related N-acyl-homoserine lactones provide valuable insights into the concentration-dependent effects and binding interactions of these molecules. The following tables summarize representative quantitative data for various AHLs.

Table 1: Concentrations of various AHLs used in experimental systems.

| N-Acyl-Homoserine Lactone (AHL) | Experimental System | Concentration Range | Reference |

| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Vibrio fischeri culture | Quantified in supernatant | [4] |

| N-butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa culture | Quantified in supernatant | [5] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa culture | Quantified in supernatant | [5] |

| N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Agrobacterium tumefaciens transformation | 100 µM | [6] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | RAW264.7 macrophage cell line | 6.25 µM | [7] |

Table 2: Reporter gene expression in response to various AHLs.

| AHL & Reporter System | Response Metric | Key Findings | Reference |

| 3-oxo-C6-HSL in E. coli bioreporter | Normalized peak bioluminescence | Linear response to 3-oxo-C6-HSL concentration. | [4] |

| 3-oxo-C12-HSL in E. coli reporter with pKDT17 | β-galactosidase activity | Used to measure relative levels of 3-oxo-C12-HSL. | [8] |

| C4-HSL in C. violaceum CV026 biosensor | Violacein production | Used to monitor relative levels of C4-HSL. | [8] |

| HHL, OHHL, OOHL in P. aureofaciens phzB-lacZ | β-galactosidase activity | Induced gene expression compared to unsupplemented medium. | [9] |

Signaling Pathway and Experimental Workflow Visualizations

OOHL-Mediated Quorum Sensing Pathway

Caption: OOHL-mediated quorum sensing signaling pathway.

Experimental Workflow: Reporter Gene Assay

Caption: Workflow for a typical reporter gene assay.

Detailed Experimental Protocols

Quantification of OOHL using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the detection and quantification of OOHL from bacterial culture supernatants.

1. Sample Preparation: a. Grow the bacterial strain of interest in appropriate liquid medium to the desired cell density. b. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria. d. For extraction, acidify the supernatant to pH 3.0 with hydrochloric acid. e. Extract the acidified supernatant twice with an equal volume of ethyl acetate. f. Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator. g. Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile (B52724) for LC-MS analysis.

2. LC-MS Analysis: a. Chromatography:

- Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B over several minutes to elute the AHLs, hold for a brief period, and then return to the initial conditions to re-equilibrate the column. The exact gradient should be optimized for the specific AHLs of interest.

- Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

- Injection Volume: 5-10 µL. b. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

- Transitions: For OOHL (m/z 186.08), a common transition to monitor would be the parent ion to a specific fragment ion (e.g., m/z 102.05, corresponding to the homoserine lactone core). These transitions should be empirically determined and optimized.

- Standard Curve: Prepare a standard curve using synthetic OOHL of known concentrations to enable absolute quantification.

Reporter Gene Assay for OOHL Activity

This protocol describes the use of a bacterial reporter strain to quantify the biological activity of OOHL.

1. Reporter Strain Preparation: a. Use a bacterial strain (e.g., E. coli) that does not produce its own AHLs but contains a plasmid with a LuxR-type receptor that responds to OOHL and a promoter responsive to the LuxR-AHL complex driving the expression of a reporter gene (e.g., luxCDABE for bioluminescence, or gfp for fluorescence). b. Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. c. The next day, subculture the reporter strain into fresh medium and grow to early to mid-exponential phase.

2. Assay Procedure: a. In a 96-well microplate, add a set volume of the prepared reporter strain culture to each well. b. Add different concentrations of synthetic OOHL to a series of wells to generate a standard curve. c. Add the experimental samples (e.g., bacterial culture supernatants) to other wells. d. Include negative controls (e.g., sterile medium, supernatant from a non-AHL producing strain). e. Incubate the microplate at the optimal growth temperature for the reporter strain for a period sufficient to allow for reporter gene expression (e.g., 4-8 hours). f. Measure the reporter signal using a plate reader (e.g., a luminometer for bioluminescence or a fluorometer for fluorescence).

3. Data Analysis: a. Subtract the background signal from the negative control wells. b. Plot the reporter signal from the OOHL standards against their concentrations to generate a standard curve. c. Use the standard curve to determine the concentration of OOHL in the experimental samples.

Electrophoretic Mobility Shift Assay (EMSA) for LuxR-OOHL-DNA Binding

This protocol is for demonstrating the direct binding of a purified LuxR-type protein to a DNA probe containing a lux box in an OOHL-dependent manner.

1. Preparation of Components: a. DNA Probe: Synthesize and anneal complementary oligonucleotides corresponding to the promoter region containing the lux box. One of the oligonucleotides should be labeled, for example, with biotin (B1667282) at the 5' end for non-radioactive detection or with ³²P for radioactive detection. b. Purified Protein: Purify the cognate LuxR-type receptor for OOHL using standard protein purification techniques (e.g., affinity chromatography). c. This compound (OOHL): Prepare a stock solution of OOHL in a suitable solvent like DMSO.

2. Binding Reaction: a. In a microcentrifuge tube, set up the binding reactions. A typical reaction might include:

- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

- A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

- The purified LuxR-type protein.

- OOHL at the desired concentration (and a control reaction with just the solvent). b. Incubate the reaction mixture at room temperature for a short period (e.g., 10-15 minutes) to allow the protein to bind to the OOHL. c. Add the labeled DNA probe to the reaction mixture. d. Incubate for a further period (e.g., 20-30 minutes) at room temperature to allow the protein-DNA complex to form.

3. Electrophoresis and Detection: a. Add a non-denaturing loading dye to the binding reactions. b. Load the samples onto a native polyacrylamide gel. c. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes. d. After electrophoresis, transfer the DNA from the gel to a nylon membrane if using biotin-labeled probes, or dry the gel if using radiolabeled probes. e. Detect the labeled DNA. For biotin-labeled probes, this typically involves incubation with a streptavidin-HRP conjugate followed by a chemiluminescent substrate and imaging. For radiolabeled probes, expose the dried gel to a phosphor screen or X-ray film. A "shift" in the migration of the labeled DNA in the presence of the protein and OOHL indicates the formation of a protein-DNA complex.

Conclusion

This compound is a key signaling molecule in bacterial quorum sensing, enabling a coordinated regulation of gene expression in response to population density. The mechanism of action, centered around the activation of LuxR-type transcriptional regulators, is a well-established paradigm in microbiology. While specific quantitative data for OOHL itself is emerging, the wealth of information from related AHLs provides a strong framework for understanding its biological activity. The experimental protocols detailed in this guide offer robust methods for the quantification, functional analysis, and mechanistic investigation of OOHL and other AHL-mediated quorum sensing systems. A thorough understanding of these processes is crucial for researchers in microbiology and for professionals in drug development seeking to devise novel anti-infective strategies that target bacterial communication.

References

- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Binding Sites for Bacterial Acyl Homoserine Lactones (AHLs) on Human Bitter Taste Receptors (T2Rs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rootbiome.tamu.edu [rootbiome.tamu.edu]

An In-depth Technical Guide on N-(3-Oxobutanoyl)-L-homoserine lactone: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxobutanoyl)-L-homoserine lactone, also known as 3-oxo-C4-HSL or N-(β-Ketobutyryl)-L-homoserine lactone, is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This phenomenon allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. As a member of the N-acyl-homoserine lactone (AHL) family, this compound plays a crucial role in the regulation of these processes, making it a molecule of significant interest for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its multifaceted role in bacterial signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is composed of a homoserine lactone ring acylated with a 3-oxobutanoyl side chain. The chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₄ | PubChem CID: 10419888[1] |

| Molecular Weight | 185.18 g/mol | PubChem CID: 10419888[1] |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | PubChem CID: 10419888[1] |

| Synonyms | 3-oxo-C4-HSL, N-(β-Ketobutyryl)-L-homoserine lactone | Cayman Chemical[2] |

| Appearance | White solid | - |

| Solubility | Soluble in chloroform (B151607). | Cayman Chemical[2] |

| Crystal System | Orthorhombic | Newberry & Raines, 2016[3] |

Biological Function: Role in Quorum Sensing

This compound is a pivotal signaling molecule in the quorum sensing systems of various Gram-negative bacteria, most notably in the hierarchical regulatory network of Pseudomonas aeruginosa. This bacterium utilizes two primary AHL-mediated quorum sensing systems: the las and the rhl systems.[4]

The las system, which is at the top of the hierarchy, produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) via the synthase LasI. This autoinducer binds to the transcriptional regulator LasR, and the resulting complex activates the expression of numerous virulence genes, as well as the rhlR gene, which encodes the transcriptional regulator of the rhl system.[4][5]

The rhl system's synthase, RhlI, is responsible for the production of N-butanoyl-L-homoserine lactone (C4-HSL).[6] While closely related, this compound (3-oxo-C4-HSL) also plays a role in this system, often being produced by the same or similar enzymatic machinery. This molecule binds to the RhlR protein, forming a complex that activates the transcription of a large regulon of genes.[4] These genes encode for a variety of virulence factors, including rhamnolipids (biosurfactants involved in motility and biofilm formation), elastase, and pyocyanin.[4][7][8]

The intricate interplay between the las and rhl systems, and their respective signaling molecules, allows P. aeruginosa to fine-tune its gene expression in response to its population density and environmental cues, contributing to its adaptability and pathogenicity.

Signaling Pathway of RhlR Activation and Downstream Gene Regulation

The binding of this compound or the closely related C4-HSL to the RhlR transcriptional regulator is a critical step in the activation of the rhl quorum sensing system. The following diagram illustrates this signaling cascade.

Experimental Protocols

Synthesis of this compound

Step 1: Formation of the β-keto ester

-

To a solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C, add pyridine (B92270) (1.0 eq) dropwise.

-

Slowly add a solution of butanoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

Add methanol (B129727) to the crude product and reflux for 4 hours.

-

Cool the reaction and remove the methanol under reduced pressure to yield the methyl 3-oxobutanoate.

Step 2: Amide Coupling

-

To a solution of the methyl 3-oxobutanoate (1.0 eq) in a suitable solvent, add L-homoserine lactone hydrobromide (1.1 eq).

-

Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq), followed by a non-nucleophilic base like DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 18 hours.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by silica (B1680970) gel column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a white solid.

Quantification of Biological Activity using Chromobacterium violaceum CV026

The biosensor strain Chromobacterium violaceum CV026 is commonly used to detect short-chain AHLs. This strain produces the purple pigment violacein (B1683560) in response to the presence of AHLs. The inhibition of violacein production can be used to screen for quorum sensing inhibitors.[11][12][13]

Protocol:

-

Prepare CV026 culture: Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.

-

Prepare assay plates: Dilute the overnight culture 1:10 in fresh LB broth. Add a known concentration of this compound (e.g., 1 µM) to induce violacein production.

-

Add test compounds: Add varying concentrations of the test compounds to the wells of a 96-well microtiter plate. Include a positive control (with AHL, no test compound) and a negative control (no AHL, no test compound).

-

Inoculate and incubate: Add the diluted CV026 culture containing the AHL to each well. Incubate the plate at 30°C for 24 hours without shaking.

-

Quantify violacein:

-

After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

To quantify violacein, add an equal volume of DMSO to each well and mix to lyse the cells and solubilize the pigment.

-

Measure the absorbance at 585 nm (A₅₈₅).

-

Calculate the percentage of violacein inhibition relative to the positive control.

-

Quantification of Biological Activity using an E. coli lacZ Reporter Strain

E. coli can be engineered to act as a biosensor for AHLs by introducing a plasmid containing a LuxR homolog and a promoter responsive to the LuxR-AHL complex, which drives the expression of a reporter gene such as lacZ. The activity of the β-galactosidase enzyme produced can then be quantified.[14][15][16]

Protocol:

-

Prepare reporter strain culture: Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

-

Prepare assay cultures: Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh LB broth with antibiotics.

-

Induce with AHLs: Add varying concentrations of this compound to the cultures. Include a negative control with no AHL.

-

Incubate: Incubate the cultures at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

-

Measure β-galactosidase activity (Miller Assay):

-

Measure the final OD₆₀₀ of the cultures.

-

Take an aliquot of each culture and add it to Z-buffer (containing β-mercaptoethanol).

-

Permeabilize the cells by adding a few drops of chloroform and SDS and vortexing.

-

Start the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Incubate at 37°C until a yellow color develops.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 420 nm (A₄₂₀).

-

Calculate the Miller Units to quantify β-galactosidase activity.

-

Quantitative Biological Activity Data

While extensive quantitative data for the specific interaction of this compound with its receptors is still being actively researched, studies on related molecules and systems provide valuable insights. For instance, the EC₅₀ and IC₅₀ values of various AHL analogs are determined to assess their potency as agonists or antagonists of quorum sensing receptors like LasR and RhlR.

Table 2: Representative Biological Activity Data of AHLs and Analogs

| Compound | Target/Assay | Activity | Value | Source |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Inhibition of murine splenocyte proliferation | IC₅₀ | ~25 µM | Chhabra et al., 2003 |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Inhibition of TNF-α secretion in human leukocytes | IC₅₀ | ~15 µM | Chhabra et al., 2003 |

| N-Butanoyl-L-homoserine lactone (C4-HSL) analogs | RhlR agonism in E. coli reporter assay | Agonist | Potencies up to ~10-fold higher than C4-HSL | Geske et al., 2018[17] |

| N-(4-bromophenylacetanoyl)-L-homoserine lactone | LasR antagonism in P. aeruginosa | Antagonist | - | Geske et al., 2005 |

Conclusion

This compound is a fundamentally important signaling molecule in bacterial quorum sensing. Its well-defined chemical structure and role in regulating virulence in pathogenic bacteria like Pseudomonas aeruginosa make it a prime target for the development of novel anti-infective strategies. This technical guide has provided a detailed overview of its chemical and physical properties, its function in the rhl quorum sensing system, and standardized protocols for its synthesis and the quantification of its biological activity. Further research into the specific quantitative interactions of this molecule and its analogs with their cognate receptors will undoubtedly pave the way for the design of potent quorum sensing inhibitors, offering a promising alternative to traditional antibiotics in the fight against bacterial infections.

References

- 1. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. raineslab.com [raineslab.com]

- 4. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 6. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pseudomonas aeruginosa rhlAB Operon Is Not Expressed during the Logarithmic Phase of Growth Even in the Presence of Its Activator RhlR and the Autoinducer N-Butyryl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances [mdpi.com]

- 14. Bioassays of AHLs. [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Quorum Sensing Network of Pseudomonas aeruginosa: A Technical Guide to its N-Acyl Homoserine Lactone Signal Molecules

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS), a sophisticated mechanism of bacterial cell-to-cell communication, plays a pivotal role in regulating virulence, biofilm formation, and the production of secondary metabolites in a density-dependent manner. Central to these signaling networks in many Gram-negative bacteria are N-acyl homoserine lactones (AHLs). While the initial focus of this guide was to be on the natural producers of N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL), extensive literature review has revealed a scarcity of definitive evidence for its natural production by specific bacterial species. In contrast, the opportunistic pathogen Pseudomonas aeruginosa stands out as a well-documented and extensively studied model organism for AHL-mediated quorum sensing, primarily through its production of N-butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).